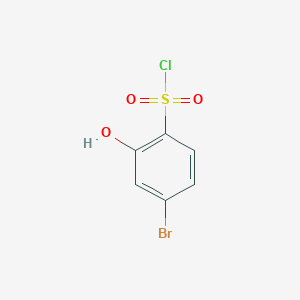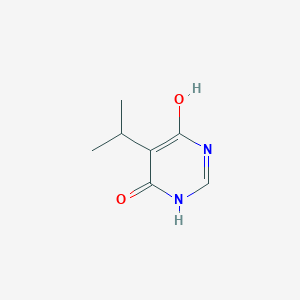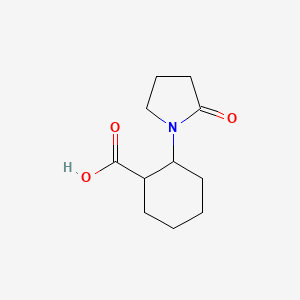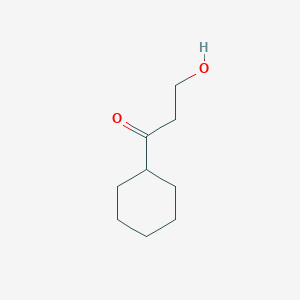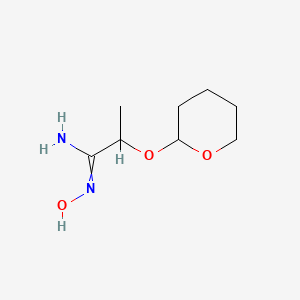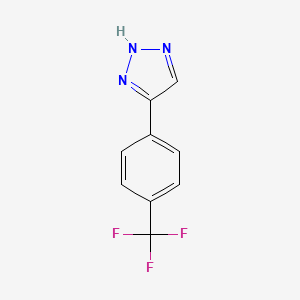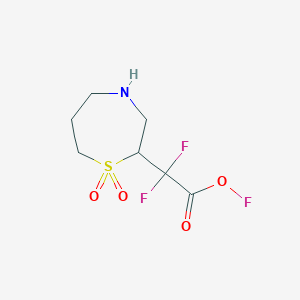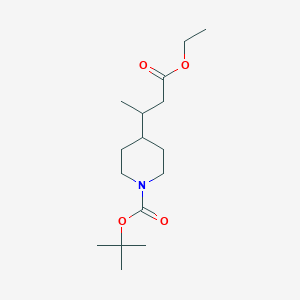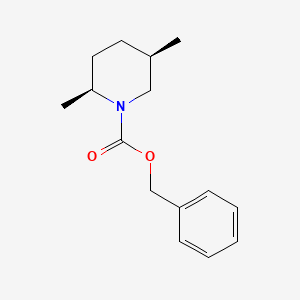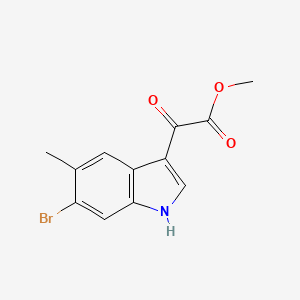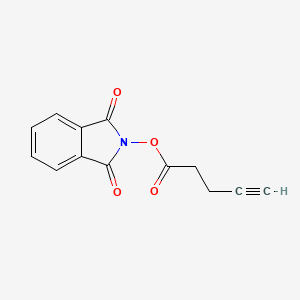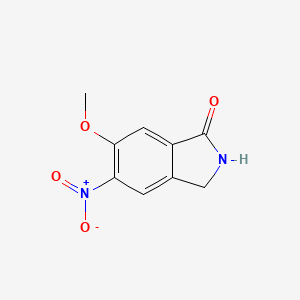
6-Methoxy-5-nitroisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-nitroisoindolin-1-one is a heterocyclic compound with the molecular formula C9H8N2O4 It is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 5th position on the isoindolin-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitroisoindolin-1-one typically involves the nitration of 6-methoxyisoindolin-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5th position of the isoindolin-1-one ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Methoxy-5-aminoisoindolin-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
6-Methoxy-5-nitroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoindolin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisoindolin-1-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
6-Methoxy-5-aminoisoindolin-1-one: A reduced form of 6-Methoxy-5-nitroisoindolin-1-one with different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-methoxy-5-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8N2O4/c1-15-8-3-6-5(4-10-9(6)12)2-7(8)11(13)14/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
RRPPTAPXRLHCBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNC(=O)C2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


